

# An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethoxypyridine

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Compound of Interest		
Compound Name:	2,6-Dimethoxypyridine	
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### **Abstract**

This technical guide provides a comprehensive overview of the molecular structure and properties of **2,6-dimethoxypyridine**. It details the compound's synthesis, spectroscopic characterization, and reactivity, with a focus on its structural parameters. While experimental crystallographic data for **2,6-dimethoxypyridine** is not readily available in the surveyed literature, this guide presents a computationally derived molecular geometry based on Density Functional Theory (DFT) calculations, a widely accepted method for predicting molecular structures.[1][2][3][4][5][6] This document is intended to serve as a valuable resource for researchers utilizing **2,6-dimethoxypyridine** in synthetic chemistry and drug discovery.

## **Molecular Structure**

**2,6-Dimethoxypyridine** is a substituted pyridine with the chemical formula C<sub>7</sub>H<sub>9</sub>NO<sub>2</sub> and a molecular weight of 139.15 g/mol .[7] The presence of two electron-donating methoxy groups at the 2 and 6 positions significantly influences the electronic properties and reactivity of the pyridine ring.[7]

## **Geometric Parameters**

In the absence of single-crystal X-ray diffraction data, the molecular geometry of **2,6-dimethoxypyridine** has been modeled using Density Functional Theory (DFT), a powerful



computational method for predicting molecular properties.[5][7] The following tables summarize the predicted bond lengths, bond angles, and dihedral angles, providing a quantitative description of the molecule's three-dimensional structure.

Table 1: Predicted Bond Lengths of 2,6-Dimethoxypyridine

Bond	Predicted Length (Å)
N1 - C2	1.345
N1 - C6	1.345
C2 - C3	1.390
C3 - C4	1.385
C4 - C5	1.385
C5 - C6	1.390
C2 - O7	1.360
C6 - O8	1.360
O7 - C9	1.425
O8 - C10	1.425
C-H (aromatic)	~1.085
C-H (methyl)	~1.095

Note: These values are representative of those obtained from DFT calculations and may vary slightly depending on the specific computational method and basis set used.[8][9]

Table 2: Predicted Bond Angles of **2,6-Dimethoxypyridine** 



Atoms	Predicted Angle (°)
C6 - N1 - C2	117.5
N1 - C2 - C3	123.0
C2 - C3 - C4	118.5
C3 - C4 - C5	119.0
C4 - C5 - C6	118.5
C5 - C6 - N1	123.0
N1 - C2 - O7	115.0
C3 - C2 - O7	122.0
N1 - C6 - O8	115.0
C5 - C6 - O8	122.0
C2 - O7 - C9	118.0
C6 - O8 - C10	118.0
H - C - H (methyl)	~109.5

Note: These values are representative of those obtained from DFT calculations and may vary slightly depending on the specific computational method and basis set used.[8][9]

Table 3: Predicted Dihedral Angles of 2,6-Dimethoxypyridine

Atoms	Predicted Angle (°)
C6 - N1 - C2 - C3	0.0
N1 - C2 - C3 - C4	0.0
C2 - C3 - C4 - C5	0.0
N1 - C2 - O7 - C9	0.0 / 180.0
N1 - C6 - O8 - C10	0.0 / 180.0



Note: The pyridine ring is predicted to be planar. The methoxy groups can adopt different conformations (syn or anti) relative to the pyridine ring, leading to different dihedral angles.

## **Experimental Protocols** Synthesis of 2,6-Dimethoxypyridine

The most common laboratory synthesis of **2,6-dimethoxypyridine** involves the nucleophilic

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aromatic substitution of 2	,6-dichloropyric	dine with so	dium methoxide.[7]	
Experimental Protocol:				

#### Materials:

- 2,6-Dichloropyridine
- Sodium methoxide
- Methanol (anhydrous)
- Dichloromethane
- Water
- Anhydrous sodium sulfate

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.
- Add sodium methoxide to the solution. The reaction is typically carried out with a molar excess of sodium methoxide.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.



- To the resulting residue, add water and extract the aqueous layer with dichloromethane.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure 2,6-dimethoxypyridine as a colorless to light yellow liquid.[3]



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Synthesis of **2,6-dimethoxypyridine**.

## **Spectroscopic Characterization**

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential techniques for the structural confirmation of **2,6-dimethoxypyridine**.[7][10]

Table 4: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **2,6-Dimethoxypyridine** 



Nucleus	Position(s)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
<sup>1</sup> H	H-4	7.42	Triplet	8.3
<sup>1</sup> H	H-3, H-5	6.25	Doublet	8.3
<sup>1</sup> H	OCH₃	3.91	Singlet	-
13 <b>C</b>	C-2, C-6	164.2	-	-
13 <b>C</b>	C-4	139.3	-	-
13C	C-3, C-5	99.6	-	-
13 <b>C</b>	OCH₃	53.3	-	-

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and may vary depending on the solvent used.[7]

#### 2.2.2. Mass Spectrometry (MS)

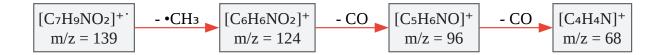
Electron ionization mass spectrometry (EI-MS) of **2,6-dimethoxypyridine** shows a distinct fragmentation pattern that can be used for its identification.[7][11]

Table 5: Key Fragments in the Mass Spectrum of **2,6-Dimethoxypyridine** 

m/z	Proposed Fragment Ion	Loss from Precursor
139	[C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> ]+ (Molecular Ion)	-
124	[C <sub>6</sub> H <sub>6</sub> NO <sub>2</sub> ] <sup>+</sup>	•CH₃
96	[C₅H6NO] <sup>+</sup>	СО
68	[C <sub>4</sub> H <sub>4</sub> N] <sup>+</sup>	Further fragmentation

Note: The molecular ion peak is observed at m/z 139. A common fragmentation pathway involves the loss of a methyl radical (•CH<sub>3</sub>) to give a fragment at m/z 124, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 96.[7]





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Mass spectrometry fragmentation of **2,6-dimethoxypyridine**.

## Reactivity

The two methoxy groups at the 2 and 6 positions are electron-donating, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine.[7][12] However, the nitrogen atom in the pyridine ring is a deactivating group, and under acidic conditions, protonation of the nitrogen further deactivates the ring.[13][14] Electrophilic substitution, when it occurs, is directed to the 3- and 5-positions.[7]

## Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of **2,6-dimethoxypyridine**. While experimental data on its solid-state structure is lacking, computational methods provide a reliable model of its geometry. The spectroscopic data and reactivity profile presented herein offer a solid foundation for researchers working with this versatile building block in the development of new pharmaceuticals and other advanced materials.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293597#molecular-structure-of-2-6dimethoxypyridine]

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